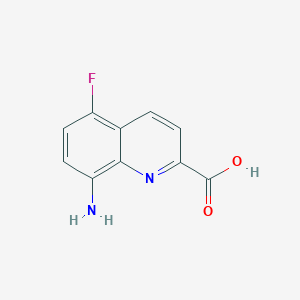

8-Amino-5-fluoroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15971741

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FN2O2 |

|---|---|

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 8-amino-5-fluoroquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,12H2,(H,14,15) |

| Standard InChI Key | IJFSZZFXIDEJGX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)F)N)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

The quinoline core of 8-amino-5-fluoroquinoline-2-carboxylic acid consists of a bicyclic system fused from a benzene ring and a pyridine ring. The fluorine atom at position 5 enhances the compound’s electron-withdrawing properties, which can stabilize the molecule against metabolic degradation and modulate its interaction with biological targets. The amino group at position 8 introduces a potential site for hydrogen bonding, while the carboxylic acid at position 2 contributes to solubility in aqueous environments. These features collectively impact the compound’s partition coefficient (), ionization constants (), and bioavailability.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 8-amino-5-fluoroquinoline-2-carboxylic acid typically involves multi-step sequences starting from simpler aromatic precursors. One common approach utilizes the Gould–Jacobs reaction, a cyclocondensation method that facilitates the formation of the quinoline ring system from aniline derivatives and β-ketoesters . In this reaction, aniline derivatives substituted with fluorine and amino groups undergo thermal cyclization in the presence of acidic catalysts to yield the quinoline scaffold. Subsequent hydrolysis of ester intermediates generates the carboxylic acid moiety at position 2 .

Alternative routes may involve halogenation strategies to introduce fluorine at position 5. For example, direct fluorination of 8-aminoquinoline-2-carboxylic acid using hydrofluoric acid or electrophilic fluorinating agents like Selectfluor™ could achieve selective substitution, though this method requires stringent control over reaction conditions to avoid over-fluorination.

Physicochemical Properties

Biological Activity and Mechanism of Action

Pharmacokinetic Considerations

The carboxylic acid group at position 2 may influence absorption and distribution. While this moiety improves water solubility, it could limit passive diffusion across lipid membranes, necessitating prodrug strategies for enhanced oral bioavailability. Esterification of the carboxylic acid to form lipophilic prodrugs has been successfully employed in other quinolones, such as levofloxacin, to improve gastrointestinal absorption .

Comparative Analysis with Related Compounds

To contextualize the properties of 8-amino-5-fluoroquinoline-2-carboxylic acid, Table 1 compares its molecular attributes with those of structurally similar quinolones.

Table 1: Structural and Molecular Comparison of Selected Quinolones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 8-Amino-5-fluoroquinoline-2-carboxylic acid | 206.17 | 5-F, 8-NH₂, 2-COOH | |

| Ciprofloxacin | 331.34 | 6-F, 7-piperazinyl | |

| Moxifloxacin | 401.44 | 8-OCH₃, 7-azabicyclo | |

| Norfloxacin | 319.33 | 6-F, 7-piperazinyl |

Future Research Directions

Antibacterial Efficacy Testing

Priority should be given to in vitro and in vivo antibacterial assays against WHO-priority pathogens, including carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus . Minimum inhibitory concentration (MIC) determinations and time-kill kinetics studies will elucidate potency and bactericidal dynamics.

Prodrug Development

Exploring ester or amide prodrugs could address solubility-limited bioavailability. For instance, conversion of the carboxylic acid to an ethyl ester might enhance intestinal absorption, with subsequent hydrolysis by esterases regenerating the active compound .

Structural Optimization

Structure-activity relationship (SAR) studies could refine substituent effects. Introducing a cyclopropane ring at position 1, as seen in gemifloxacin, or a methoxy group at position 8, as in moxifloxacin, might improve gyrase binding and reduce resistance development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume